3-(1-benzylimidazol-2-yl)sulfanyl-N-cyclohexylpropanamide
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Overview
Description
3-(1-benzylimidazol-2-yl)sulfanyl-N-cyclohexylpropanamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure that combines the benzimidazole moiety with a cyclohexylpropanamide group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-benzylimidazol-2-yl)sulfanyl-N-cyclohexylpropanamide typically involves multiple steps. One common method starts with the preparation of 1-benzylimidazole-2-thione, which is then reacted with a suitable alkylating agent to introduce the sulfanyl group. The final step involves the reaction of the intermediate with cyclohexylpropanamide under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The scalability of the synthesis process is also a key consideration in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(1-benzylimidazol-2-yl)sulfanyl-N-cyclohexylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzimidazole ring or the amide group.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole ring .
Scientific Research Applications
3-(1-benzylimidazol-2-yl)sulfanyl-N-cyclohexylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Medicine: Explored for its potential use as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1-benzylimidazol-2-yl)sulfanyl-N-cyclohexylpropanamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(1-benzylimidazol-2-yl)sulfanyl-N-(2-methoxyphenyl)acetamide: Similar structure but with a 2-methoxyphenyl group instead of a cyclohexylpropanamide group.
1-benzylimidazole-2-thione: A precursor in the synthesis of 3-(1-benzylimidazol-2-yl)sulfanyl-N-cyclohexylpropanamide.
Benzimidazole derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
This compound is unique due to its specific combination of the benzimidazole moiety with a cyclohexylpropanamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-(1-benzylimidazol-2-yl)sulfanyl-N-cyclohexylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c23-18(21-17-9-5-2-6-10-17)11-14-24-19-20-12-13-22(19)15-16-7-3-1-4-8-16/h1,3-4,7-8,12-13,17H,2,5-6,9-11,14-15H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOUKEMKLYMBMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCSC2=NC=CN2CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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